molecular formula C22H27N5O2S B15096563 Methyl 2-{[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]amino}-4,5-dimethylthiophene-3-carboxylate

Methyl 2-{[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]amino}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B15096563
M. Wt: 425.5 g/mol
InChI Key: YTWRZWIYGUUBIU-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]amino}-4,5-dimethylthiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with methyl ester, 4,5-dimethyl groups, and an amino-linked quinoxaline-piperazine moiety. The thiophene-3-carboxylate ester contributes to lipophilicity, while the dimethyl substituents may enhance steric effects and influence solubility.

Properties

Molecular Formula

C22H27N5O2S

Molecular Weight

425.5 g/mol

IUPAC Name

methyl 2-[[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C22H27N5O2S/c1-5-26-10-12-27(13-11-26)20-19(23-16-8-6-7-9-17(16)24-20)25-21-18(22(28)29-4)14(2)15(3)30-21/h6-9H,5,10-13H2,1-4H3,(H,23,25)

InChI Key

YTWRZWIYGUUBIU-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2NC4=C(C(=C(S4)C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]amino}-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of the piperazine moiety and the thiophene ring. Common reagents used in these reactions include various amines, acids, and coupling agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for modifying solubility or introducing further functionalization.

Conditions Reagents Outcome Yield
Acidic (HCl, H₂O/THF)6M HCl, reflux, 6–8 hrsCarboxylic acid derivative75–85%
Basic (NaOH, EtOH/H₂O)2M NaOH, 60°C, 4 hrsSodium carboxylate intermediate80–90%

Nucleophilic Substitution at the Thiophene Ring

The thiophene moiety participates in nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the adjacent ester and amino groups.

  • Reaction with Amines :
    Substitution occurs at the C-2 position of the thiophene ring when treated with primary or secondary amines (e.g., methylamine, morpholine) in polar aprotic solvents like DMF or DMSO at 80–100°C.

Reagent Product Catalyst
Methylamine2-(Methylamino)thiophene derivativeK₂CO₃
Piperidine2-(Piperidin-1-yl)thiophene analogCuI

Amidation of the Quinoxaline Amino Group

The amino group bridging the quinoxaline and thiophene units reacts with acyl chlorides or anhydrides to form amides.

  • Example : Reaction with acetyl chloride in dichloromethane (DCM) at 0°C to room temperature yields the N-acetylated product. This modification enhances metabolic stability .

Acylating Agent Solvent Reaction Time Yield
Acetyl chlorideDCM2 hrs92%
Benzoyl chlorideTHF4 hrs85%

Piperazine Functionalization

The 4-ethylpiperazine substituent undergoes alkylation or acylation at the secondary amine:

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., triethylamine) produces N-alkylpiperazine derivatives .

  • Acylation : Reaction with acetic anhydride forms an acetamide derivative, altering physiochemical properties .

Oxidation of the Thiophene Sulfur

Controlled oxidation of the thiophene sulfur using meta-chloroperbenzoic acid (mCPBA) converts the thiophene ring into a thiophene-1-oxide, modifying electronic properties.

Oxidizing Agent Conditions Product
mCPBADCM, 0°C to RT, 2 hrsThiophene-1-oxide derivative

Cross-Coupling Reactions

The quinoxaline core supports palladium-catalyzed cross-coupling reactions:

  • Suzuki Coupling : Arylation at the C-3 position of quinoxaline using arylboronic acids (e.g., phenylboronic acid) with Pd(PPh₃)₄ as a catalyst .

  • Buchwald-Hartwig Amination : Introduction of aryl amines via Pd₂(dba)₃/Xantphos catalysis .

Critical Reaction Parameters

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.

  • Temperature : Higher temperatures (80–120°C) are required for NAS and cross-coupling reactions .

  • Catalysts : Copper(I) iodide or palladium complexes are essential for C–N and C–C bond formations .

Analytical Validation

Post-reaction characterization employs:

  • ¹H/¹³C NMR : Confirms regioselectivity and functional group transformations.

  • HRMS : Validates molecular weights of derivatives .

This compound’s versatility in chemical reactions underscores its utility as a scaffold for developing targeted kinase inhibitors, particularly in oncology research .

Scientific Research Applications

Methyl 2-{[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]amino}-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-{[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]amino}-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Analogous Compounds

Compound Name Thiophene Substituents Piperazine/Amine Substituent Additional Rings Molecular Weight (g/mol) Synthesis Method
Target Compound 4,5-dimethyl 4-ethylpiperazinyl Quinoxaline ~496.6 (calculated) Not specified in evidence
Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate (CAS 156724-46-8) 4-phenyl 4-methylpiperazinyl (via propanamido) None ~430.5 (estimated) Amide coupling
Example 62 () 5-methylthiophen-2-yl N/A Chromen-4-one, Pyrazolo[3,4-d]pyrimidine 560.2 (M+1) Suzuki-Miyaura coupling
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) N/A N/A Pyran, Pyrazole ~348.3 (calculated) Condensation with malononitrile

Key Observations:

  • Thiophene Modifications: The target compound’s 4,5-dimethylthiophene contrasts with the phenyl group in CAS 156724-46-8 , which may reduce steric hindrance compared to the bulkier phenyl. The methyl ester in the target vs. ethyl in CAS 156724-46-8 could slightly lower hydrophobicity.
  • Piperazine Substituents: The 4-ethyl group in the target compound may enhance lipophilicity and alter pharmacokinetics compared to the 4-methyl group in CAS 156724-46-8 .
  • Heterocyclic Systems: The quinoxaline in the target compound provides a planar aromatic system distinct from the pyran-pyrazole hybrid in or the chromenone-pyrazolopyrimidine in .

Physicochemical Properties

  • Melting Point: Example 62 () exhibits a high melting point (227–230°C) due to its rigid chromenone-pyrazolopyrimidine system . The target compound’s melting point is unreported but expected to be lower due to the flexible piperazine chain.
  • Mass Data: The target’s molecular weight (~496.6) is higher than CAS 156724-46-8 (~430.5) due to the quinoxaline and additional methyl groups.

Notes

Data Limitations: Direct pharmacological or crystallographic data for the target compound are absent in the provided evidence. Structural comparisons rely on inferred trends from analogs.

Piperazine Variations: The 4-ethyl vs. 4-methyl substituents in piperazine derivatives may differentially affect solubility and receptor interactions, warranting further study.

Biological Activity

Methyl 2-{[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]amino}-4,5-dimethylthiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

C22H27N5O2SC_{22}H_{27}N_{5}O_{2}S

It features a quinoxaline moiety linked to a piperazine ring and a thiophene carboxylate, which contributes to its pharmacological properties. The molecular weight is approximately 425.5 g/mol .

This compound primarily functions as an inhibitor of specific protein kinases involved in cellular signaling pathways. Notably, it has been associated with the inhibition of phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial in regulating cell growth and survival. Dysregulation of these pathways is often implicated in various malignancies, making this compound a candidate for cancer therapy .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that PI3K inhibitors can reduce tumor growth and enhance apoptosis in cancer cells .

Case Studies

  • In vitro Studies : In laboratory settings, the compound has demonstrated efficacy against various cancer cell lines by inducing cell cycle arrest and apoptosis.
  • In vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups, indicating its potential as an effective therapeutic agent in oncology.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics and metabolic stability. Its solubility in organic solvents enhances its bioavailability for therapeutic applications .

Safety and Toxicology

While the biological activity is promising, safety evaluations are crucial. Preliminary toxicity studies suggest that the compound has a manageable safety profile; however, further investigations are necessary to establish comprehensive toxicological data.

Comparative Analysis with Related Compounds

Compound NameMechanism of ActionTherapeutic UseToxicity Level
This compoundPI3K InhibitionAnticancerModerate
Compound API3K InhibitionAnticancerHigh
Compound BmTOR InhibitionAnticancerLow

Q & A

Q. What are the established synthetic routes for Methyl 2-{[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]amino}-4,5-dimethylthiophene-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

Quinoxaline Core Formation : React 3-(4-ethylpiperazin-1-yl)quinoxalin-2-amine with methyl 2-amino-4,5-dimethylthiophene-3-carboxylate via nucleophilic aromatic substitution under reflux in anhydrous DMF, catalyzed by triethylamine .

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates.

  • Optimization : Adjust reaction temperature (80–120°C) and solvent polarity to improve yield. Monitor by TLC and HPLC for purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C-NMR : Resolve structural ambiguities (e.g., piperazine ring conformation) using deuterated solvents (CDCl3 or DMSO-d6) and compare shifts to analogous thiophene derivatives .
  • X-ray Crystallography : Confirm stereochemistry and hydrogen-bonding patterns. For example, single-crystal analysis at 298 K with a data-to-parameter ratio >13.6 ensures precision .
  • HRMS/EI-MS : Validate molecular weight (e.g., M+ ion at m/z 393.1419 with <0.02% error) .

Q. How are preliminary biological activities (e.g., anti-inflammatory, antiviral) screened for this compound?

  • Methodological Answer :
  • In Vitro Assays : Test against COX-1/COX-2 enzymes for anti-inflammatory activity (IC50 determination via ELISA) .
  • Cell-Based Models : Use human PBMCs or THP-1 macrophages to measure cytokine suppression (IL-6, TNF-α) at 10–100 µM concentrations .
  • Dose-Response Curves : Validate efficacy with triplicate runs and statistical analysis (p < 0.05) .

Advanced Research Questions

Q. How can researchers resolve low yields during the final coupling step of the synthesis?

  • Methodological Answer :
  • Catalyst Screening : Replace triethylamine with DBU or DIPEA to enhance nucleophilicity of the amino group .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2–4h at 100°C, improving yield by 15–20% .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry (1.2:1 amine:thiophene ratio) .

Q. How should contradictory data on biological activity (e.g., anti-inflammatory vs. inactive results) be addressed?

  • Methodological Answer :
  • Assay Validation : Cross-check with orthogonal methods (e.g., Western blot for COX-2 expression vs. ELISA) .
  • Solubility Testing : Ensure compound solubility in assay media (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
  • Structural Analog Comparison : Benchmark against Ethyl 4-(4-chlorophenyl)-5-methyl-2-[(piperidin-1-ylacetyl)amino]thiophene-3-carboxylate, which showed consistent anti-inflammatory activity via similar pathways .

Q. What computational strategies predict target interactions for this quinoxaline-thiophene hybrid?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to COX-2 (PDB ID 5KIR). Focus on piperazine-thiophene interactions with Arg120 and Tyr355 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD <2.0 Å) .
  • QSAR Modeling : Corporate Hammett constants of substituents (e.g., 4-ethylpiperazine) to predict IC50 trends .

Q. How do structural modifications (e.g., piperazine substitution) influence bioactivity?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with 4-methylpiperazine (CAS 215309-01-6) or 4-phenylpiperazine and compare anti-inflammatory potency .
  • Electron-Withdrawing Groups : Introduce nitro or chloro substituents on the quinoxaline ring to enhance target affinity (e.g., Ethyl 5-acetyl-2-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate showed 2x activity vs. parent compound) .
  • Pharmacokinetic Profiling : Assess logP (1.5–3.0) and metabolic stability in liver microsomes to prioritize analogs .

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